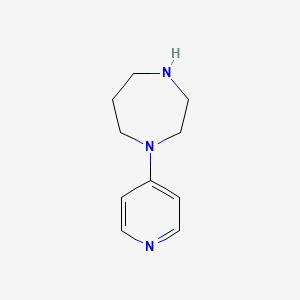

1-吡啶-4-基-1,4-二氮杂环庚烷

货号:

B1302289

CAS 编号:

194853-82-2

分子量:

177.25 g/mol

InChI 键:

PKAOAQVMDURQAK-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

1-Pyridin-4-yl-1,4-diazepane is a chemical compound with the molecular formula C10H15N3 . It is also known as a carboxamide derivative of diazepane.

Synthesis Analysis

The synthesis of 1-Pyridin-4-yl-1,4-diazepane involves various chemical reactions. For instance, a strongly basic 1-amidinopiperidine derivative was optimized to improve anti-thrombin activity and artificial membrane permeability . The optimization involved the basic P1 and the X-substituted phenyl P4 binding moieties .Molecular Structure Analysis

The molecular structure of 1-Pyridin-4-yl-1,4-diazepane consists of a pyrazole bound to a phenyl group . The molecular weight of this compound is 177.25 g/mol .Chemical Reactions Analysis

1-Pyridin-4-yl-1,4-diazepane is involved in various chemical reactions. For instance, it has been used in the synthesis of other chemical substances for various applications . It has also been associated with a wide range of biological activities .Physical and Chemical Properties Analysis

1-Pyridin-4-yl-1,4-diazepane has a molecular weight of 177.25 g/mol . It has a topological polar surface area of 28.2 Ų . The compound has one rotatable bond .科学研究应用

1-吡啶-4-基-1,4-二氮杂环庚烷:科学研究应用

未来方向

属性

IUPAC Name |

1-pyridin-4-yl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-4-11-7-9-13(8-1)10-2-5-12-6-3-10/h2-3,5-6,11H,1,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAOAQVMDURQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375190 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-82-2 | |

| Record name | 1-pyridin-4-yl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

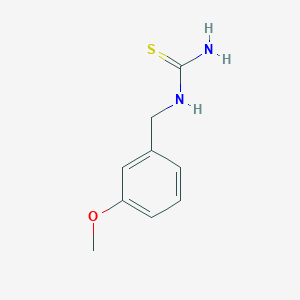

Synthesis routes and methods I

Procedure details

A suspension of 4-chloropyridine hydrochloride (7.5 g) in 3-methyl-1-butanol (100 ml) was added dropwise to a refluxing solution of hexahydro-1,4-diazepine (10.0 g) and triethylamine (16.8 ml) in 3-methyl-1-butanol (300 ml). After addition the solution was refluxed for 18 hours. The solvent was removed in vacuo to give an oil. Purification by sinter-column chromatography on silica gel, eluting with dichloromethane containing an increasing proportion of methanol (2-5%) and a small amount of conc. aqueous ammonia, gave 1-(4-pyridyl)hexahydro-1,4-diazepine as a colourless oil which slowly crystallised on standing.

Name

4-chloropyridine hydrochloride

Quantity

7.5 g

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

A mixture of 2 g of 4-bromopyridine and 10 g of homopiperazine is heated at 100° C. for 4 hours. 100 ml of water are added to the reaction mixture and the resulting mixture is basified to pH 10 by addition of 10% NaOH solution and extracted three times with 100 ml of chloroform, the organic phase is dried over Na2SO4 and the solvent is evaporated off under vacuum. 0.9 g of the expected product is obtained.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

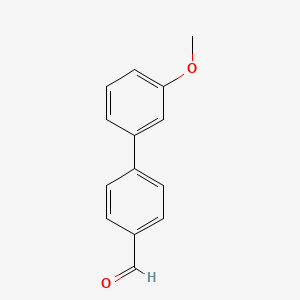

![6-(3-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1302220.png)

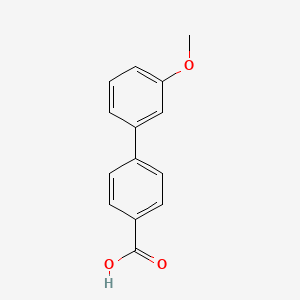

![Methyl 4-chloro-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1302236.png)